molecular formula C10H19NO5 B6233401 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid CAS No. 304873-25-4

5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid

Cat. No. B6233401
CAS RN: 304873-25-4
M. Wt: 233.3
InChI Key:
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Description

The compound “5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid” is an organic compound . It is also known as “5-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid” with a CAS number of 143617-90-7 . The compound has a molecular formula of C13H17NO4 .


Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound includes a carbonyl group, an amino group, and a tert-butoxy group . The InChI code for this compound is 1S/C11H21N3O5/c1-11(2,3)19-10(18)13-6-4-5-7(8(15)16)14-9(12)17/h7H,4-6H2,1-3H3, (H,13,18) (H,15,16) (H3,12,14,17) .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve the amine and carbonyl groups. For example, the reaction of an aldehyde or ketone with a primary amine can lead to the formation of an imine . During imine formation, the carbonyl oxygen is completely removed, and the nitrogen of the primary amine replaces the carbonyl oxygen to form the imine C=N bond .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.3 . It is a powder at room temperature .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid involves the protection of the amine group, followed by the addition of a hydroxyl group and deprotection of the amine group.", "Starting Materials": [ "L-valine", "tert-butyl chloroformate", "triethylamine", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "water" ], "Reaction": [ "Protection of the amine group of L-valine with tert-butyl chloroformate and triethylamine to form N-tert-butoxycarbonyl-L-valine", "Addition of a hydroxyl group to the gamma carbon of N-tert-butoxycarbonyl-L-valine using sodium hydroxide and hydrogen peroxide to form 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid", "Deprotection of the amine group using acetic acid and water to obtain the final product" ] }

CAS RN

304873-25-4

Molecular Formula

C10H19NO5

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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